molecular formula C11H9N B3040342 1-Ethenylisoquinoline CAS No. 19026-44-9

1-Ethenylisoquinoline

Cat. No. B3040342
CAS RN: 19026-44-9
M. Wt: 155.2 g/mol
InChI Key: ZCYXFITUYVYSJW-UHFFFAOYSA-N
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Description

1-Ethenylisoquinoline, also known as 5-ethenylisoquinoline or 5-vinylisoquinoline, is an organic compound with the molecular formula C11H9N . It has a molecular weight of 155.2 g/mol . It belongs to the isoquinoline family.

Mechanism of Action

Target of Action

1-Ethenylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are known to exhibit a broad range of biological activities

Mode of Action

Isoquinolines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 1-Ethenylisoquinoline with its targets and the resulting changes are areas for future investigation.

Biochemical Pathways

Isoquinolines are known to influence various biochemical pathways

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 1-Ethenylisoquinoline have not been extensively studied. Understanding these properties is crucial for determining the bioavailability of the compound. Future research should focus on investigating the pharmacokinetic properties of 1-Ethenylisoquinoline .

Result of Action

Isoquinoline derivatives have been reported to exhibit antioxidant activities , and quinoline derivatives have been associated with various biological activities . .

Action Environment

Isoquinolines are stable compounds that can undergo various reactions .

properties

IUPAC Name

1-ethenylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYXFITUYVYSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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